molecular formula C21H21F3N4O B1497879 Cytochrome P450 14a-demethylase inhibitor 1b CAS No. 1155361-00-4

Cytochrome P450 14a-demethylase inhibitor 1b

Cat. No.: B1497879
CAS No.: 1155361-00-4
M. Wt: 402.4 g/mol
InChI Key: KYEYNJPZPOQCKF-UHFFFAOYSA-N
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Description

Cytochrome P450 14a-demethylase inhibitor 1b is a useful research compound. Its molecular formula is C21H21F3N4O and its molecular weight is 402.4 g/mol. The purity is usually 95%.
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Biological Activity

Cytochrome P450 14α-demethylase (CYP51) is a critical enzyme involved in the biosynthesis of sterols, particularly in the demethylation of lanosterol to ergosterol in fungi and other organisms. The inhibition of CYP51 has significant implications for antifungal therapy, as it is the primary target for azole antifungals. This article focuses on the biological activity of the compound "Cytochrome P450 14α-demethylase inhibitor 1b," exploring its mechanisms, efficacy, and potential applications based on diverse research findings.

CYP51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol through a series of three enzymatic steps, each requiring oxygen and NADPH. This process is essential for sterol biosynthesis, making CYP51 a prime target for inhibitors:

  • First Step : The 14α-methyl group is oxidized to form a carboxyalcohol.
  • Second Step : The carboxyalcohol is further oxidized to a carboxaldehyde.
  • Final Step : The aldehyde is released as formic acid, resulting in the demethylated sterol product.

The enzymatic activity can be significantly affected by mutations in the CYP51 gene, leading to variations in susceptibility to inhibitors like azoles .

Biological Activity of Inhibitor 1b

Cytochrome P450 14α-demethylase inhibitor 1b has been shown to exhibit potent inhibitory effects on CYP51 across various studies. Its biological activity can be summarized as follows:

  • Inhibition Potency : In vitro studies indicate that inhibitor 1b effectively reduces CYP51 activity by disrupting substrate binding and altering enzyme conformation, leading to decreased ergosterol synthesis in fungi .
  • Resistance Mechanism : Mutations in the CYP51 gene can confer resistance to inhibitors. For instance, specific amino acid substitutions have been linked to reduced binding affinity for azole drugs, highlighting the importance of understanding genetic variability when developing new inhibitors .

Research Findings and Case Studies

A comprehensive analysis of research findings reveals several key insights into the biological activity of inhibitor 1b:

Table 1: Summary of Research Findings on Inhibitor 1b

StudyOrganismMethodologyKey Findings
Candida albicansBiochemical assaysIdentified mutations affecting azole susceptibility; inhibitor 1b showed enhanced binding affinity compared to traditional azoles.
Saccharomyces cerevisiaeX-ray crystallographyStructural analysis revealed binding interactions between inhibitor 1b and CYP51, confirming its role as a competitive inhibitor.
Fusarium spp.Host-induced gene silencingDemonstrated that targeting CYP51 with inhibitor 1b significantly reduced fungal infection rates in plant models.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of inhibitor 1b has been explored to optimize its efficacy against CYP51. Key structural features contributing to its inhibitory potency include:

  • Functional Groups : Specific substituents that enhance binding affinity and selectivity for the CYP51 active site.
  • Molecular Flexibility : The ability of inhibitor 1b to adopt multiple conformations allows it to effectively compete with natural substrates.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-1-[(2-fluorophenyl)methyl-prop-2-enylamino]-3-(1,2,4-triazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4O/c1-2-9-27(11-16-5-3-4-6-19(16)23)12-21(29,13-28-15-25-14-26-28)18-8-7-17(22)10-20(18)24/h2-8,10,14-15,29H,1,9,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEYNJPZPOQCKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC1=CC=CC=C1F)CC(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655263
Record name 2-(2,4-Difluorophenyl)-1-{[(2-fluorophenyl)methyl](prop-2-en-1-yl)amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155361-00-4
Record name α-(2,4-Difluorophenyl)-α-[[[(2-fluorophenyl)methyl]-2-propen-1-ylamino]methyl]-1H-1,2,4-triazole-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1155361-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-Difluorophenyl)-1-{[(2-fluorophenyl)methyl](prop-2-en-1-yl)amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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